molecular formula C9H8BrN3O B3029615 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine CAS No. 724788-66-3

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine

Cat. No.: B3029615
CAS No.: 724788-66-3
M. Wt: 254.08
InChI Key: ZKAIYCQLABGZDR-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine is involved in various chemical reactions and synthesis processes. Czuba (2010) discusses the rearrangements during aminations of bromo-1,5-naphthyridines, potentially involving naphthyridyne as an intermediate, indicating its role in complex chemical transformations (Czuba, 2010). Similarly, Zlatoidský and Gabos (2009) describe its use in the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine through reductive amination of Schiff's Bases (Zlatoidský & Gabos, 2009). Haak and Plas (2010) reinvestigated the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, revealing insights into the reaction mechanism and product formation (Haak & Plas, 2010).

Pharmacological Research

In pharmacological research, compounds like this compound have been explored for potential applications. For instance, Lin (2006) synthesized derivatives of 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine, which showed potent cytotoxicity, indicating the potential medicinal value of such compounds (Lin, 2006).

Antimalarial Activity

Barlin and Tan (1984, 1985) conducted studies on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, prepared from ethyl 3-aminopyridine-2-carboxylate, to assess their antimalarial activity. Their research suggests the compound's involvement in the development of antimalarial agents (Barlin & Tan, 1984), (Barlin & Tan, 1985).

Methodological Advances

Abele et al. (2014) describe a one-pot diazotation–fluorodediazoniation reaction for the production of fluoronaphthyridines, showcasing advanced synthetic methodologies involving compounds like this compound (Abele et al., 2014). Anderson et al. (2010) report a room-temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia, further demonstrating the compound's role in novel chemical reactions (Anderson et al., 2010).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07, with hazard statements H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, or ingestion, and using protective equipment .

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridines, a class of compounds to which this molecule belongs, exhibit a variety of biological activities . Therefore, the specific targets can vary depending on the biological activity under consideration.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,5-naphthyridines , it is plausible that multiple pathways could be affected, leading to various downstream effects.

Result of Action

Given the biological activities associated with 1,5-naphthyridines , it is likely that the compound induces changes at both the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can exhibit varying degrees of stability, which may influence its efficacy and potency over time. Long-term exposure to this compound may lead to changes in cellular responses, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity, organ damage, or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating enzyme activity or altering the expression of genes involved in metabolic processes. The interactions of this compound with key metabolic enzymes can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may exhibit specific localization patterns within cells, accumulating in certain organelles or compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

4-bromo-6-methoxy-1,5-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIYCQLABGZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738379
Record name 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724788-66-3
Record name 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.